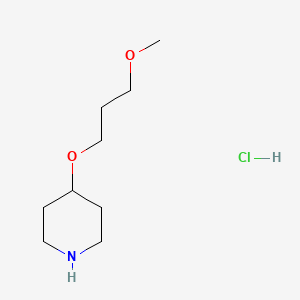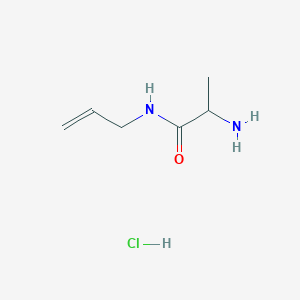
N-Allyl-2-aminopropanamide hydrochloride
説明
Synthesis Analysis
The synthesis of allylic amines, such as N-Allyl-2-aminopropanamide hydrochloride, can be achieved via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides . This method is environmentally friendly and provides a practical protocol to build architecturally complex and functionally diverse allylic amines in a single step .Molecular Structure Analysis
The molecular formula of N-Allyl-2-aminopropanamide hydrochloride is C6H13ClN2O .Physical And Chemical Properties Analysis
N-Allyl-2-aminopropanamide hydrochloride has a molecular weight of 164.63 g/mol. The CAS number for this compound is 1236262-16-0 .科学的研究の応用
Transition Metal Catalysis in N-Allyl Systems
N-Allyl compounds, including amines, amides, and their derivatives, have been extensively studied for their reactivity and applications in organic synthesis. The isomerization of N-allyl compounds to their N-(1-propenyl) counterparts, catalyzed by transition metal complexes, represents a significant area of research. This process is critical for the selective syntheses of enamines, enamides, and other compounds, offering pathways to create structurally complex and biologically active molecules. The reactivity and stereochemistry of these transformations are influenced by the coordination of the nitrogen atom to the metal, affecting the outcome of the reaction. Such studies underline the potential of N-allyl systems, including N-Allyl-2-aminopropanamide hydrochloride, in synthetic organic chemistry, particularly in creating valuable intermediates for pharmaceuticals and agrochemicals (S. Krompiec et al., 2008).
Acrylamide Research and Food Safety
Acrylamide, a compound of significant concern due to its potential health risks, has been the subject of extensive research to understand its formation and mitigate its presence in food products. Studies on acrylamide, which shares structural similarities with N-Allyl-2-aminopropanamide hydrochloride, focus on its formation during the cooking process and strategies for its reduction. These include modifying cooking conditions, exploring the role of precursors like asparagine and sugars, and employing enzymatic treatments to lower acrylamide levels in foods. The insights from acrylamide research are pertinent to the broader understanding of how related compounds might behave under similar conditions, highlighting the intersection between chemical research and public health (D. Taeymans et al., 2004).
特性
IUPAC Name |
2-amino-N-prop-2-enylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-3-4-8-6(9)5(2)7;/h3,5H,1,4,7H2,2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZSXBLZSCQQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-2-aminopropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1424016.png)
![4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424017.png)

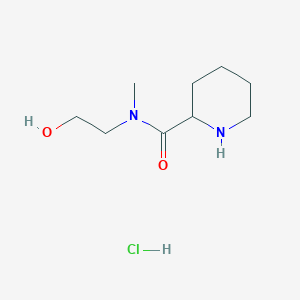
![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)
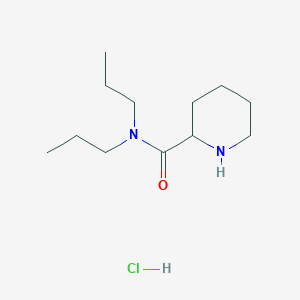
![4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1424026.png)


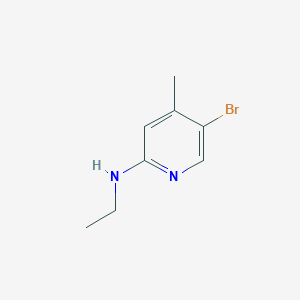
![N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B1424032.png)
![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)
